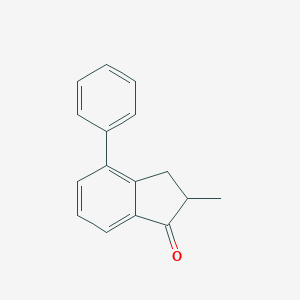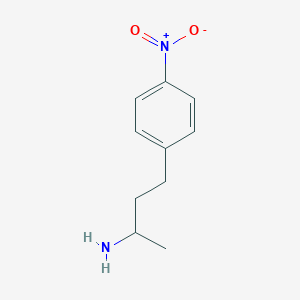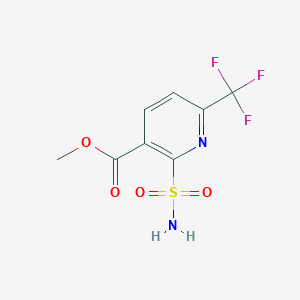
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP was first synthesized in the 1970s as a byproduct of a drug manufacturing process and was later found to cause Parkinson's-like symptoms in humans and primates.
作用机制
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine-producing neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuron death.
Biochemical and Physiological Effects:
This compound's selective destruction of dopamine-producing neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, resulting in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
实验室实验的优点和局限性
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying Parkinson's disease. However, this compound's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Additionally, this compound's mechanism of action differs from the pathology of Parkinson's disease in humans, as this compound-induced Parkinsonism is reversible, whereas Parkinson's disease is progressive.
未来方向
Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease that more closely mimic the pathology of the disease in humans. Additionally, researchers could investigate the use of this compound as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers could explore the development of new therapies that target the underlying mechanisms of this compound-induced Parkinsonism.
In conclusion, this compound, or this compound, is a synthetic compound that has been used extensively in scientific research to study Parkinson's disease. This compound's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying the disease's underlying mechanisms. However, this compound's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Future research on this compound could focus on developing new animal models of Parkinson's disease, investigating the use of this compound as a tool for studying other neurodegenerative diseases, and exploring the development of new therapies that target the underlying mechanisms of this compound-induced Parkinsonism.
合成方法
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one can be synthesized through several methods, including the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound) using potassium permanganate or the reduction of 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) using sodium borohydride. The synthesis of this compound requires careful handling due to its toxicity and potential to cause Parkinson's disease-like symptoms.
科学研究应用
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has been used extensively in scientific research to study Parkinson's disease. This compound is a neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, a region of the brain that is critical for motor control. This selective destruction of dopamine-producing neurons mimics the pathology of Parkinson's disease, making this compound a valuable tool for studying the disease's underlying mechanisms.
属性
CAS 编号 |
153733-74-5 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-methyl-4-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c1-11-10-15-13(12-6-3-2-4-7-12)8-5-9-14(15)16(11)17/h2-9,11H,10H2,1H3 |
InChI 键 |
IVYCZGYSZDAEPE-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3 |
规范 SMILES |
CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)


![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

